molecular formula C6H16Cl2N2O B8188560 Methyl-morpholin-3-ylmethyl-amine dihydrochloride

Methyl-morpholin-3-ylmethyl-amine dihydrochloride

Cat. No.: B8188560
M. Wt: 203.11 g/mol
InChI Key: AVCMIVXBIXKXDA-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Biological Activity

Methyl-morpholin-3-ylmethyl-amine dihydrochloride, a compound featuring a morpholine ring, has garnered attention in the scientific community for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine moiety, which contributes to its solubility and interaction with biological systems. The compound's structure can be represented as follows:

C7H16Cl2N2O(Molecular Weight 202 12 g mol)\text{C}_7\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}\quad (\text{Molecular Weight 202 12 g mol})

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound has shown potential in modulating various biological pathways:

  • Receptor Binding : It can bind to specific receptors, influencing their activity and downstream signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby affecting metabolic processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study reported that the compound reduced cell viability in breast and colon cancer cell lines at concentrations ranging from 1 to 10 μM, with an IC50 value indicating effective antiproliferative activity.

Cell LineIC50 (μM)Effect on Cell Viability (%)
MCF-7 (Breast)5.045%
HT-29 (Colon)3.230%

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In a study evaluating its antibacterial effects, this compound showed promising results against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL

Case Studies

  • Study on Drug Resistance : A significant case study explored the role of this compound in reversing drug resistance in cancer therapy. The compound was found to enhance the efficacy of paclitaxel in resistant cancer cell lines by inhibiting P-glycoprotein (P-gp), a key player in multidrug resistance.
  • In Vivo Efficacy : Another study assessed the in vivo effects of the compound in mouse models of cancer. Mice treated with this compound displayed reduced tumor growth and improved survival rates compared to control groups.

Properties

IUPAC Name

N-methyl-1-morpholin-3-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-7-4-6-5-9-3-2-8-6;;/h6-8H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCMIVXBIXKXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1COCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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